1-cyano-N-methylmethanesulfonamide

Description

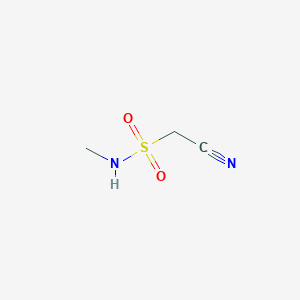

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2S/c1-5-8(6,7)3-2-4/h5H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMBYTYHUVEANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 1-Cyano-N-methylmethanesulfonamide

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of the sulfonamide bond and the introduction of the cyano group.

Amidation and Sulfonylation Routes

A primary method for constructing the core structure of N-methylmethanesulfonamide involves the reaction of methanesulfonyl chloride with methylamine. chemicalbook.com This foundational reaction establishes the sulfonamide linkage. Further transformation to introduce the cyano group is then necessary.

Another approach involves the sulfonylation of a pre-existing amine. For instance, N-methylmethanesulfonamide can be synthesized by reacting a suitable precursor with a sulfonylating agent. This method offers flexibility in the choice of starting materials.

Cyanation Reactions for Nitrile Group Introduction

The introduction of the nitrile (cyano) group is a critical step in the synthesis of this compound. This can be accomplished through various cyanation reactions. One documented method involves the reaction of N-methylmethanesulfonamide with cyanogen (B1215507) chloride to yield N-cyano-N-methyl-methanesulfonamide. google.com

Electrophilic cyanating reagents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), are also employed for the cyanation of various substrates, highlighting a potential route for the synthesis of cyano-sulfonamide derivatives. beilstein-journals.orgscielo.brresearchgate.net The use of alternative cyanide sources like zinc cyanide (Zn(CN)₂) has been explored for the cyanation of amines, offering a less toxic alternative to cyanogen halides. scielo.br

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a valuable platform for the synthesis of a wide array of analogues and derivatives, including those with diverse functional groups and complex heterocyclic systems.

Synthesis of Substituted N-Methylmethanesulfonamide Derivatives

The N-methylmethanesulfonamide core can be readily modified to introduce various substituents. For example, N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride has been synthesized through sulfonylation of an aminoethyl substrate followed by methylation. Similarly, derivatives like 1-(4-isothiocyanatophenyl)-N-methylmethanesulfonamide have been prepared from the corresponding aminophenyl precursor.

The synthesis of N-methyl benzenemethane sulfonamide substituted carbazoles and pyrazoles has also been reported, starting from 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride. asianpubs.orgresearchgate.net This demonstrates the utility of the N-methylmethanesulfonamide moiety as a building block for more complex molecules.

| Starting Material | Reagent(s) | Product | Reference |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Cyclohexanone | N-methyl-1-(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methanesulfonamide | asianpubs.orgresearchgate.net |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | N-methyl-4-piperidone | N-methyl-1-(2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-yl)methanesulfonamide | asianpubs.orgresearchgate.net |

| 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | Substituted aryl β-diketones | N-methyl-1-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)phenyl]methanesulfonamide | asianpubs.orgresearchgate.net |

Introduction of Diverse Functional Groups

The N-methylmethanesulfonamide structure allows for the introduction of a variety of functional groups, expanding its chemical diversity. For instance, the synthesis of N-(2-(4-fluorobenzyloxy)-4-nitrophenyl)-N-methylmethanesulfonamide showcases the incorporation of fluorobenzyloxy and nitrophenyl groups. ontosight.ai The preparation of 1-chloro-n-(2,4-difluorobenzyl)-n-methylmethanesulfonamide (B13583249) demonstrates the addition of a chloro group. evitachem.com These modifications are crucial for tuning the properties of the final compounds.

Formation of Heterocyclic Scaffolds Incorporating the N-Cyano-N-methylmethanesulfonamide Moiety (e.g., pyrimidine (B1678525) derivatives, azasultams)

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds.

Pyrimidine Derivatives: N-cyano-N-methyl-methanesulfonamide is a key reagent in the preparation of aminopyrimidine compounds. For example, it reacts with 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanate to produce 4-(4-fluorophenyl)-6-isopropyl-5-methoxycarbonyl-2-(N-methanesulfonyl-N-methylamino)pyrimidine. google.com This resulting pyrimidine derivative can be further modified, for instance, by reacting N-(5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide with sodium methoxide (B1231860) to yield N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide. rsc.org The synthesis of various pyrimidine derivatives is an active area of research due to their wide range of biological activities. heteroletters.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-[1-amino-1-(4-fluorophenyl)methylene]-4-methyl-3-oxopentanate | N-cyano-N-methyl-methanesulfonamide | 4-(4-fluorophenyl)-6-isopropyl-5-methoxycarbonyl-2-(N-methanesulfonyl-N-methylamino)pyrimidine | google.com |

| N-(5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | Sodium methoxide | N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | rsc.org |

Azasultams: N-(chloromethyl)-N-methylmethanesulfonamide serves as a crucial building block for the synthesis of fused azasultams with a 1,2,4-thiadiazepine framework. researchgate.netresearchgate.netscispace.com This is achieved through a two-step base-mediated reaction sequence involving the alkylation of 2-functionalized 1H-azoles followed by cyclization. researchgate.netresearchgate.net Furthermore, spirocycloalkane 4-amino-2,3-dihydro-1H-1λ6-isothiazole-1,1-diones, a type of azasultam, have been prepared from N-(1-cyanocycloalkyl)-N-methylmethanesulfonamides. enamine.net

The synthesis of these diverse heterocyclic systems underscores the importance of this compound and its precursors as versatile intermediates in the field of medicinal and materials chemistry. encyclopedia.pubbeilstein-journals.orgresearchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis and reactivity of this compound are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for the development of efficient synthetic protocols and for predicting the compound's chemical behavior. The following subsections dissect specific mechanistic classes relevant to this compound.

Nucleophilic Addition Reactions Involving the Nitrile Group

The nitrile group (C≡N) in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This electrophilicity allows it to undergo nucleophilic addition reactions, a reactivity pattern it shares with the carbonyl group. libretexts.orgchemistrysteps.com Various nucleophiles can attack the nitrile carbon, leading to a range of chemical transformations.

The general mechanism for nucleophilic addition to a nitrile begins with the attack of a nucleophile on the electrophilic carbon, breaking the pi bond and forming a sp²-hybridized imine anion intermediate. libretexts.org This intermediate is typically protonated in a subsequent step. libretexts.org

Key Nucleophilic Addition Reactions:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an initial nucleophilic attack by water (in acidic media, after protonation of the nitrogen) or hydroxide (B78521) ion (in basic media). chemistrysteps.com This forms an imidic acid intermediate, which then tautomerizes to an amide. chemistrysteps.com Further hydrolysis of the amide yields a carboxylic acid (or its carboxylate salt) and releases the nitrogen-containing portion of the molecule. chemistrysteps.com

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, forming an imine anion. A second hydride addition then occurs, leading to a dianion intermediate which, upon aqueous workup, gives the primary amine. libretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can lead to the formation of an aldehyde after hydrolysis. libretexts.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile carbon. The initial nucleophilic addition forms an imine anion salt. Hydrolysis of this intermediate yields an imine, which is then further hydrolyzed to a ketone. libretexts.org

The reactivity of the nitrile in this compound is influenced by the strongly electron-withdrawing methanesulfonyl group (-SO₂CH₃). This group enhances the electrophilic character of the nitrile carbon, potentially increasing its susceptibility to nucleophilic attack compared to nitriles with electron-donating groups.

| Reaction Type | Nucleophile | Intermediate(s) | Final Product (General) |

| Hydrolysis | H₂O / H⁺ or OH⁻ | Imidic acid, Amide | Carboxylic Acid |

| Reduction | LiAlH₄ | Imine anion, Dianion | Primary Amine |

| Grignard Reaction | R-MgX | Imine anion salt, Imine | Ketone |

Carbanion-Mediated Sulfonate/Sulfonamide Intermolecular Coupling and Intramolecular Cyclization (CSIC Reactions)

The Carbanion-mediated Sulfonate (or Sulfonamide) Intermolecular Coupling and Intramolecular Cyclization (CSIC) reaction is a powerful synthetic tool for forming both acyclic and cyclic compounds, particularly sulfur-containing heterocycles like sultones and sultams. scientia.reportcsic.esresearchgate.net The reaction is fundamentally a sulfa-Dieckmann or sulfa-Thorpe type condensation. scientia.report

The general mechanism involves two key stages:

Intermolecular Coupling: A carbanion is generated alpha (α) to a sulfonate or sulfonamide group. This is typically achieved by deprotonating a methyl or methylene (B1212753) group on the sulfur-containing moiety using a strong base, such as potassium tert-butoxide or sodium hydride. scientia.report

Intramolecular Cyclization: The resulting carbanion then acts as a nucleophile, attacking an electrophilic center within the same molecule, such as a carboxylate or a nitrile group, to form a cyclic product. scientia.report

When the electrophile is a nitrile group (a sulfa-Thorpe condensation), the cyclization yields a β-enamino sultone or sultam. researchgate.net The starting materials for these reactions are often O-mesylated cyanohydrins. scientia.reportresearchgate.net In this process, the hydroxyl group of a cyanohydrin is first mesylated. Then, a base abstracts a proton from the methyl group of the mesylate, creating a carbanion. This carbanion subsequently attacks the intramolecular nitrile group, leading to cyclization. scientia.report

While this compound is an acyclic molecule, the principles of CSIC reactions are relevant to its potential synthesis and reactivity. For instance, a precursor molecule containing an N-methylmethanesulfonamide group and a separate nitrile group could undergo an intermolecular CSIC reaction. More directly, the reaction provides a pathway to cyclic sulfonamides (sultams), which represent a related class of compounds. cbs.dkbohrium.com The CSIC strategy has proven versatile for creating a variety of ring sizes, including 7- and 8-membered azasultams. cbs.dk

| CSIC Reaction Variant | Starting Material Type | Electrophilic Group | Typical Product |

| Sulfa-Dieckmann | O-mesylated α-hydroxy ester | Ester | β-keto γ-sultone |

| Sulfa-Thorpe | O-mesylated cyanohydrin | Nitrile | β-enamino γ-sultone |

Electrophilic Cyanation Processes

Electrophilic cyanation is a key method for the synthesis of cyanamides, which are compounds with the R¹R²N-CN structure. nih.gov this compound is, by its structure, an N-cyano sulfonamide. Therefore, its most direct synthesis involves the electrophilic cyanation of the corresponding secondary sulfonamide, N-methylmethanesulfonamide.

This process is the reverse of the more common nucleophilic cyanation, where a cyanide ion (⁻CN) acts as the nucleophile. chemistrysteps.com In electrophilic cyanation, a "CN⁺" synthon is required. Since a free cyanocation is highly unstable, the reaction relies on electrophilic cyanating reagents that can deliver the cyano group to a nucleophilic nitrogen atom. nih.govresearchgate.net

Common Electrophilic Cyanation Strategies:

Using Cyanogen Halides: The traditional, though hazardous, method involves reacting an amine or sulfonamide with cyanogen bromide (BrCN) or the highly toxic gas cyanogen chloride (ClCN). nih.gov The amine nitrogen attacks the electrophilic carbon of the cyanogen halide, displacing the halide ion.

In Situ Generation of Electrophilic Cyanating Agents: To avoid handling toxic cyanogen halides, methods have been developed to generate the electrophilic cyanating agent in situ. One such method involves the oxidation of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), with an oxidant such as sodium hypochlorite (B82951) (NaClO, household bleach). nih.govorganic-chemistry.org The bleach oxidizes the cyanide source to create a reactive electrophilic species that readily cyanates the amine or sulfonamide nucleophile. nih.gov

Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS is a stable, solid electrophilic cyanating reagent that has gained attention for its safety and practicality. researchgate.netnih.gov It can transfer its cyano group to various nucleophiles, including in transition-metal-catalyzed reactions. researchgate.netnih.gov

The synthesis of this compound would thus proceed via the nucleophilic attack of the nitrogen atom of N-methylmethanesulfonamide on the electrophilic carbon of the cyanating agent.

| Cyanating Reagent | Description | Advantages / Disadvantages |

| Cyanogen Halides (e.g., BrCN) | Traditional electrophilic CN source | Effective but toxic and hazardous to handle. nih.gov |

| TMSCN / NaClO | In situ generation of "CN⁺" | Avoids handling cyanogen halides directly. nih.govorganic-chemistry.org |

| NCTS | Stable, solid electrophilic reagent | Safer and more practical than cyanogen halides. researchgate.netnih.gov |

Sₙ1 Reaction Mechanisms in Sulfonamide Synthesis

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise mechanism for nucleophilic substitution. masterorganicchemistry.com It is characterized by two principal steps:

Formation of a Carbocation: The reaction begins with the slow, rate-determining step where the leaving group departs from the substrate, forming a carbocation intermediate. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The nucleophile then rapidly attacks the planar carbocation. This attack can occur from either face of the carbocation, which can lead to a mixture of stereoisomers (retention and inversion) if the starting material is chiral at the reaction center. masterorganicchemistry.com

The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate and is independent of the nucleophile's concentration. masterorganicchemistry.comyoutube.com These reactions are favored by substrates that can form stable carbocations (e.g., tertiary, allylic, or benzylic halides) and are often performed with weak nucleophiles in polar protic solvents. masterorganicchemistry.comyoutube.com

In the context of sulfonamide synthesis, the sulfonamide nitrogen can act as the nucleophile. While sulfonamides are generally considered weak nucleophiles, they can participate in Sₙ1-type reactions. For example, the direct amination of allylic alcohols with sulfonamides can proceed through an Sₙ1 pathway. thieme-connect.com In this case, a Lewis or Brønsted acid catalyst activates the alcohol, facilitating its departure as a water molecule and generating a resonance-stabilized allylic carbocation. The sulfonamide then attacks this carbocation to form the N-allylated sulfonamide. thieme-connect.com

While not a direct route to this compound itself, this mechanism is relevant for synthesizing more complex sulfonamide derivatives. A precursor to the target compound could be synthesized by reacting N-methylmethanesulfonamide with an appropriate substrate (e.g., an α-halo nitrile that can form a stable carbocation) via an Sₙ1 mechanism, although Sₙ2 pathways are often more common for such substitutions. The feasibility of an Sₙ1 pathway would depend heavily on the stability of the carbocation formed upon departure of the leaving group from the cyano-containing substrate.

| Feature | Sₙ1 Reaction Mechanism |

| Rate Law | Rate = k[Substrate] (Unimolecular) masterorganicchemistry.com |

| Mechanism | Stepwise (Carbocation intermediate) masterorganicchemistry.comyoutube.com |

| Substrate Preference | Tertiary > Secondary >> Primary youtube.com |

| Nucleophile | Weak nucleophiles are effective thieme-connect.com |

| Stereochemistry | Mixture of retention and inversion (racemization) masterorganicchemistry.com |

| Role of Sulfonamide | Acts as the nucleophile to trap the carbocation thieme-connect.com |

Advanced Spectroscopic and Analytical Characterization

Application of Chromatography-Mass Spectrometry for Structural Elucidation

Chromatography combined with mass spectrometry is a cornerstone for the analysis of sulfonamides, offering both separation and detailed structural information.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, detection, and quantification of sulfonamides and their derivatives. Reversed-phase HPLC is commonly employed, utilizing columns such as C8 or C18. researchgate.netresearchgate.net Gradient elution is often preferred to achieve optimal separation of compounds with varying polarities. nih.gov Mobile phases typically consist of an aqueous component, often with a formic acid modifier to improve ionization, and an organic component like acetonitrile (B52724) or methanol. chromatographyonline.commdpi.com

For the analysis of related sulfonamides, various HPLC conditions have been reported. For instance, in the analysis of sulfonamide intermediates of Glyburide, a Luna C8 column was used with an isocratic mobile phase of acetonitrile and water (70:30 v/v). researchgate.net In another method for analyzing alkaloids, which can share chromatographic behavior with some nitrogen-containing compounds, a gradient elution was used with water and a mixture of acetonitrile and methanol, both containing 0.1% heptafluorobutyric acid (HFBA), on an Excel 2 C18-PFP column. mdpi.com

The mass spectrometer, coupled to the HPLC system, can be operated in various modes, including full-scan acquisition, selected-ion monitoring (SIM), or multiple reaction monitoring (MRM), to achieve high sensitivity and selectivity. nih.govchromatographyonline.com Ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used for sulfonamides. nih.gov

Table 1: Exemplary HPLC-MS Method Parameters for Analysis of Related Compounds

| Parameter | Method 1 (Glyburide Intermediate) researchgate.net | Method 2 (Alkaloids) mdpi.com | Method 3 (General Sulfonamides) nih.gov |

| Column | Luna C8, 10µm (250 mm x 21.2mm) | Excel 2 C18-PFP (10 cm × 2.1 mm ID) | Reversed-phase column |

| Mobile Phase | Acetonitrile: Water (70:30 v/v) | A: H₂O + 0.1% HFBAB: ACN:MeOH (50:50) + 0.1% HFBA | Gradient elution |

| Flow Rate | 8 ml/min | 0.300 mL min⁻¹ | Not specified |

| Detection | UV at 300 nm | ESI-MS/MS | Ion-spray tandem mass spectrometry |

| Ionization | ESI researchgate.net | ESI mdpi.com | Ion-spray nih.gov |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of "1-cyano-N-methylmethanesulfonamide" by analyzing its fragmentation patterns. nih.gov Upon ionization, the molecular ion (parent ion) is subjected to collision-induced dissociation (CID), causing it to break into smaller, characteristic fragment ions (daughter ions). tutorchase.com

For sulfonamides in general, a common fragmentation pathway involves the cleavage of the S-N bond, often resulting in a characteristic ion at m/z 156. researchgate.net Further fragmentation can lead to the loss of sulfur dioxide (SO₂) to produce an ion at m/z 92, or the loss of sulfur monoxide (SO) to yield an ion at m/z 108. researchgate.net The presence of the cyano group and the N-methyl group in "this compound" would lead to a unique fragmentation pattern. For instance, the fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids can produce cyanide cations. nih.gov Specifically, for N-trifluoroacetyl (TFA) derivatives of N-methyl-l-phenylalanines, an ion with the composition [HC≡N–CH₃]⁺ at m/z 42 has been observed. nih.gov Aliphatic amines often undergo cleavage at the α-carbon to the nitrogen, which for a secondary amine can result in fragments like C₃H₆NH₂⁺ (m/z 58) or C₂H₄NH₂⁺ (m/z 44), depending on the substituents. libretexts.org

By carefully analyzing the masses of the fragment ions, the structural connectivity of the parent molecule can be pieced together. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental composition of each fragment, which further aids in structural confirmation. researchgate.net

Table 2: Common Fragment Ions Observed in the Mass Spectra of Related Sulfonamides

| m/z | Proposed Fragment Structure/Origin | Reference |

| 156 | Cleavage of the S–N bond | researchgate.net |

| 108 | Loss of SO from the m/z 156 fragment | researchgate.net |

| 92 | Loss of SO₂ from the m/z 156 fragment | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "this compound" in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 1-(2-cyanophenyl)-N-methylmethanesulfonamide, the aromatic protons typically appear in the range of 6.8–8.0 ppm, while the N-CH₃ protons are observed around 3.0 ppm. For methanesulfonamide (B31651) itself, the methyl protons give a signal, and the NH₂ protons appear as a broad signal due to exchange with the solvent. chemicalbook.com The presence of a cyano group can influence the chemical shifts of nearby protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. In related structures, the nitrile carbon gives a signal around 118 ppm, and the sulfonyl carbons appear in the range of 45–50 ppm.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons, confirming the linkage of the different functional groups. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of atoms, which is crucial for determining the molecule's conformation in solution. nih.gov For some sulfonamides, slow rotation around the S-N bond can be observed by NMR at room temperature, leading to magnetic non-equivalence of otherwise identical groups. researchgate.net The conformation of sulfonamides can also be influenced by the solvent polarity. umich.edu

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | N-CH₃ | ~3.0 | |

| ¹H | CH₂ adjacent to CN | Data not available | |

| ¹³C | C≡N | ~118 | |

| ¹³C | Carbon adjacent to S=O | ~45-50 |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

For example, the crystal structures of several sulfonamide derivatives have been determined, showing extensive hydrogen bonding networks that often involve the sulfonamide N-H and S=O groups. nih.govbohrium.com These hydrogen bonds can lead to the formation of dimers or infinite chains in the crystal lattice. nih.govacs.org In the crystal structure of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide, molecules are connected via C—H⋯O and C—H⋯N hydrogen bonds. researchgate.net

Detection Methodologies for Impurities and Degradation Products

Ensuring the purity of "this compound" is critical, and various analytical methods are employed to detect and identify potential impurities and degradation products. wdh.ac.idconicet.gov.ar These impurities can arise from the synthesis process or from degradation under various conditions. ijper.org

HPLC with UV or MS detection is a primary tool for impurity profiling. researchgate.netresearchgate.net The high resolving power of HPLC allows for the separation of closely related impurities from the main compound. researchgate.net The ICH guidelines recommend the identification and characterization of impurities present at levels above a certain threshold. conicet.gov.arlgcstandards.com

Forced degradation studies, involving exposure of the compound to stress conditions like acid, base, oxidation, heat, and light, are often performed to identify potential degradation products. ijper.orgresearchgate.net The degradation products can then be characterized using techniques like LC-MS/MS to elucidate their structures. nih.gov For example, hydrolysis is a common degradation pathway for sulfonamides. ijper.org In the degradation of sulfadimethoxine, products resulting from hydroxylation and cleavage of the S-N bond were identified. nih.gov

The development of robust analytical methods is crucial for monitoring the purity of "this compound" throughout its lifecycle.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 1-cyano-N-methylmethanesulfonamide, these methods have been applied to explore its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com DFT studies on molecules with related functional groups, such as N-methylmethanesulfonamide and cyanophenyl derivatives, have provided valuable insights. For instance, the geometry of similar sulfonamides has been optimized using DFT at levels like B3LYP/6-311++G(d,p) to confirm their structure. dp.techresearchgate.net DFT calculations are instrumental in understanding conformational dynamics and the influence of substituents on molecular structure and reactivity. smolecule.com The choice of functional and basis set is crucial for obtaining accurate results, with methods like BLYP, M06-2X, and CAM-B3LYP in combination with basis sets like 6-31G* being used for various molecular systems. nih.gov

Ab Initio Calculations for Molecular Properties

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have been employed to determine the molecular properties of related sulfonamides. numberanalytics.com These calculations provide accurate predictions of molecular geometry, energy, and vibrational frequencies. numberanalytics.com For example, ab initio methods have been used to study the rotation and inversion barriers in N-methylmethanesulfonamide. mpg.de Such calculations are essential for understanding the fundamental behavior of the molecule at a quantum level. arxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comnumberanalytics.com The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. libretexts.org In molecules containing a cyano group, the electron-withdrawing nature of this group can significantly influence the energy levels of the frontier orbitals, thereby affecting the molecule's reactivity. nih.gov FMO analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. imperial.ac.uk

Conformational Analysis and Torsional Parameters

Simulation of Reaction Energetics and Transition States

Computational methods allow for the simulation of chemical reactions, providing valuable information about reaction energetics and the structures of transition states. escholarship.org By calculating the energies of reactants, products, and transition states, the feasibility and kinetics of a reaction can be predicted. For example, the binding energy of related compounds to biological targets has been analyzed by decomposing the energy into various components. nih.gov These simulations are crucial for understanding reaction mechanisms at a molecular level.

Role As a Reagent and Intermediate in Complex Organic Synthesis

Utilization in the Synthesis of Pharmaceutical Precursors (e.g., Rosuvastatin intermediates)

A critical application of sulfonylamide chemistry is found in the synthesis of widely prescribed medications. Rosuvastatin, a potent HMG-CoA reductase inhibitor, relies on key intermediates that feature a central pyrimidine (B1678525) core. google.com One such pivotal intermediate is N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide . researchgate.netgoogle.com The synthesis of this intermediate is a focal point of many manufacturing processes for Rosuvastatin. google.comwjpmr.comgoogle.com

While many established routes construct the pyrimidine ring first and subsequently introduce the N-methylmethanesulfonamide group, the inherent reactivity of 1-cyano-N-methylmethanesulfonamide presents a plausible alternative pathway. google.comasianpubs.org The N-cyano group can serve as a precursor to a guanidine (B92328) moiety. Guanidines are well-known building blocks for the synthesis of pyrimidine rings through condensation reactions. researchgate.net In this hypothetical but chemically sound approach, this compound would first react with an appropriate amine to form an N-sulfonylated guanidine derivative. This guanidine could then undergo cyclocondensation with a suitable 1,3-dicarbonyl compound to construct the core pyrimidine structure of the Rosuvastatin intermediate. This highlights the potential of this compound as a strategic starting material for assembling complex pharmaceutical precursors.

The synthesis of the hydroxymethyl precursor to the final aldehyde intermediate, N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide , is a crucial step that has been extensively documented. asianpubs.orgnbinno.com Various synthetic patents and research articles detail its preparation and conversion to the aldehyde necessary for the final stages of Rosuvastatin synthesis. google.comgoogle.comgoogle.com

Application in Heterocycle Synthesis (e.g., Isothiazolidine derivatives, Azasultams, Biguanides)

The electronically activated N-cyano group of this compound and its analogues makes them valuable reagents in heterocycle synthesis.

Biguanides: The synthesis of biguanides, a class of compounds known for their medicinal properties, can be effectively achieved using N-sulfonylcyanamides. researchgate.netnih.gov An analogue, N-cyano-N-phenyl-p-toluenesulfonamide, has been used to demonstrate this transformation. rsc.org The general method involves the addition of amines to the electrophilic carbon of the cyano group, which is activated by the adjacent sulfonyl group. This reaction provides a direct and efficient route to substituted biguanides. rsc.orgrsc.org The process is often facilitated by the use of copper salts or by heating the amine hydrochloride salt with the N-sulfonylcyanamide. nih.gov

Interactive Data Table: Synthesis of Biguanides from Amines and Cyanoguanidines

| Amine Reactant | Cyanoguanidine Type | Catalyst/Conditions | Product Class | Reference |

| Primary Alkylamine | Unsubstituted | CuCl₂, H₂O, Reflux | N¹-Alkylbiguanide | nih.gov |

| Aniline | Unsubstituted | HCl, Fusion | N¹-Phenylbiguanide | researchgate.net |

| Piperazine | N-Aryl-N'-cyanoguanidine | Microwave, 120 °C | Piperazine-bridged Biguanides | nih.gov |

| Amines | N-Cyano-S-methylisothiourea | Heat | Polysubstituted Biguanides | researchgate.net |

Isothiazolidine derivatives and Azasultams: Isothiazolidines and other cyclic sulfonamides (sultams) are significant structural motifs in medicinal chemistry. researchgate.net The synthesis of these heterocycles can be approached through various cyclization strategies. While direct examples using this compound are not prevalent in readily available literature, the reactivity of the vinylsulfonyl group is well-established for forming such rings via intramolecular Michael additions. researchgate.net

Furthermore, the general class of N-sulfonylcyanamides can theoretically participate in cycloaddition reactions. organic-chemistry.orgmdpi.com The C≡N triple bond, activated by the sulfonyl group, can act as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. mdpi.comnih.govmdpi.com This reactivity opens a potential pathway to novel sultam-fused heterocyclic systems. The development of synthetic methods for various nitrogen-containing heterocycles, including fused azasultams and thiadiazepines, often relies on bifunctional reagents where a sulfonamide moiety is integral to the cyclization process. researchgate.netresearchgate.netnih.gov

Development of New Synthetic Methodologies Featuring the Compound or its Analogues

The unique reactivity of this compound and its analogues has spurred the development of new synthetic methodologies. A notable example is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an efficient and user-friendly electrophilic cyanating agent. rsc.org

Key methodologies include:

Rhodium(III)-catalyzed C-H Cyanation: A significant advancement involves the direct cyanation of vinylic C-H bonds using NCTS as the cyanide source. rsc.org This method provides a practical route to synthesize α,β-unsaturated nitriles from readily available acrylamides and ketoximes, avoiding the use of more toxic cyanating agents.

Guanidine and Biguanide Synthesis: As detailed previously, the reaction of N-sulfonylcyanamides with amines provides a reliable and modular method for synthesizing substituted guanidines and biguanides. researchgate.netnih.govrsc.org This methodology is valuable for creating libraries of these compounds for biological screening.

Cycloaddition Strategies: The potential of the activated nitrile in N-sulfonylcyanamides to participate in cycloaddition reactions represents an emerging area. mdpi.com Developing catalytic systems, for instance, using nickel or iron catalysts for [2+2+2] cycloadditions with diynes, could provide access to a wide range of N-sulfonyl-substituted aminopyridines. mdpi.com These strategies highlight the versatility of the cyanamide (B42294) moiety as a linchpin in convergent synthetic designs. Novel methods for synthesizing N-cyanocarboxamides have also been developed, showcasing the broad interest in N-cyano compounds. nih.gov

The development of these methods underscores the importance of this compound and its analogues as powerful tools for modern organic synthesis, enabling the efficient construction of complex and medicinally relevant molecules. researchgate.netnih.govscielo.org.mx

Exploration of Biological Interactions and Structure Activity Relationships in Analogues

In Vitro Enzyme Inhibition Studies of N-Cyano Sulfonamide Analogues

Cytochrome P450 (CYP) Enzyme Inhibition Profiles

Drug-drug interactions represent a significant concern in clinical practice, with a substantial portion arising from the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov Understanding the inhibitory potential of novel compounds on CYP isoforms is a critical aspect of drug development. nih.gov

While specific data on the direct inhibition of CYP enzymes by 1-cyano-N-methylmethanesulfonamide is not extensively detailed in the reviewed literature, the broader class of sulfonamides has been studied for its interaction with these enzymes. For instance, various sulfonamide-containing compounds have been identified as inhibitors of different CYP isoforms. mdpi.com The inhibitory activity is often dependent on the specific chemical structure of the sulfonamide and the CYP isoform . mdpi.comfda.gov For example, in vitro studies with human liver microsomes have shown that certain herbal extracts containing sulfonamide-like structures can inhibit CYP2C9, CYP2B6, CYP2C19, and CYP3A4. mdpi.com The development of selective inhibitors for CYP isoforms, such as CYP3A5, is an active area of research to better understand the specific roles of these enzymes in drug metabolism. nih.gov

The general mechanism of CYP inhibition can be reversible, irreversible, or a "mixed" type of inhibition. biomolther.org Irreversible inhibition is time-dependent and can occur when a CYP enzyme metabolizes a compound into a reactive product that then covalently binds to the enzyme. biomolther.org

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAOs) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. mdpi.com Analogues containing the sulfonamide moiety have been investigated as potential MAO inhibitors.

A study on quinoline-sulfonamide hybrids revealed that these compounds can act as dual inhibitors of both MAOs and cholinesterases. nih.gov The inhibitory potency was found to be dependent on the substitution pattern on the benzyl (B1604629) group of the quinoline-sulfonamide scaffold. nih.gov Specifically, compounds with chloro substitutions at the meta-position of the phenyl ring showed significant inhibitory activity against MAO-A and MAO-B. researchgate.net Kinetic studies indicated a competitive mode of inhibition for the most potent compounds. nih.gov

For example, 4-(2-methyloxazol-4-yl)benzenesulfonamide was found to be an inhibitor of both human MAO-A and MAO-B, with IC50 values of 43.3 µM and 3.47 µM, respectively. mdpi.com This highlights the potential for benzenesulfonamide (B165840) derivatives to act as selective MAO-B inhibitors, which could be relevant for the treatment of neurodegenerative diseases like Parkinson's disease. mdpi.com

Other Enzyme Systems

NLRP3 Inflammasome Inhibition by N-Cyano Sulfoximineurea Derivatives

The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. nih.govacs.org A series of novel N-cyano sulfoximineurea derivatives have been identified as potent and selective inhibitors of the NLRP3 inflammasome. nih.govacs.orgresearchgate.net These compounds were designed as mimics of the sulfonylurea moiety present in the known NLRP3 inhibitor, MCC950. nih.govacs.org

One of the most potent compounds, compound 15 , exhibited an IC50 of 7 nM in an IL-1β release assay. nih.govacs.orgnih.gov The N-cyano group on the sulfoximine (B86345) was found to be critical for this high potency. nih.gov

Table 1: In Vitro NLRP3 Inflammasome Inhibition by N-Cyano Sulfoximineurea Analogues. nih.govresearchgate.net

| Compound | Structure | IL-1β IC50 (nM) |

| 15 | N-cyano-N'-[1-(5-chloro-2-methoxyphenyl)sulfonyl]urea derivative | 7 |

| 29 | Analogue of compound 15 | - |

| 31 | 3-cyano analogue | 12 |

| 32 | 4-pyridyl analogue | 112 |

| 34 | 2-pyridyl analogue | 23 |

| MCC950 | Reference compound | 8 |

Data extracted from studies on N-cyano sulfoximineurea derivatives as NLRP3 inflammasome inhibitors.

Acetylcholinesterase Inhibition by Pyrimidine (B1678525) Derivatives

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov Pyrimidine derivatives, which can be structurally related to N-cyano compounds, have been explored as AChE inhibitors. researchgate.netnih.gov

A series of pyrimidine diamine derivatives were designed as dual binding site inhibitors of cholinesterases. nih.gov The inhibitory potency of these compounds was influenced by the nature of the aromatic moiety and the length of the diaminoalkyl linker. nih.gov For instance, pyrimidine derivatives with a phenyl ring and a six-methylene linker showed potent inhibition of Electrophorus electricus AChE (EeAChE). nih.gov

Structure-Activity Relationship (SAR) Investigations on Substituted Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and for the rational design of more potent and selective compounds.

For the N-cyano sulfoximineurea derivatives targeting the NLRP3 inflammasome, SAR studies revealed several key features. nih.gov The N-cyano group on the sulfoximine was found to be crucial for potent inhibitory activity. nih.gov Modifications to the aryl group also significantly impacted potency. For example, a 3-cyano substitution on the phenyl ring (compound 31 ) maintained high potency (IC50 = 12 nM), while a 4-pyridyl analogue (32 ) was less potent (IC50 = 112 nM). nih.gov However, a 2-pyridyl analogue (34 ) regained significant potency (IC50 = 23 nM). nih.gov

In the context of quinoline-sulfonamide inhibitors of MAOs, SAR analysis indicated that the nature and position of substituents on the benzyl group were critical for activity. nih.gov Electron-withdrawing groups, such as chloro, at the meta-position of the phenyl ring generally led to higher inhibitory potency against both MAO-A and MAO-B. researchgate.net

For a series of indazole arylsulfonamides acting as CCR4 antagonists, SAR studies showed that methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring were more potent. acs.org The N3-substituent was found to be most potent when it was a 5-chlorothiophene-2-sulfonamide. acs.org

Molecular Docking and Ligand-Protein Interaction Studies of Analogues

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. It provides insights into the binding mode and key interactions that stabilize the ligand-protein complex.

For the N-cyano sulfoximineurea inhibitors of the NLRP3 inflammasome, molecular docking studies would be instrumental in elucidating how the N-cyano group contributes to the high affinity and selectivity. While the provided search results highlight the discovery and SAR of these compounds, detailed docking poses were not explicitly described. nih.govacs.org

In the case of the quinoline-sulfonamide inhibitors of MAOs, molecular docking studies revealed important interactions within the enzyme's active site. nih.gov These included hydrogen bonding, π-π stacking, π-alkyl, π-amide, and π-sulfur interactions between the ligand and key amino acid residues. nih.gov This information helps to rationalize the observed SAR and guide the design of new, more potent inhibitors.

For 4-(2-methyloxazol-4-yl)benzenesulfonamide, molecular docking into the MAO-B active site showed that the sulfonamide group interacts with residues within the substrate cavity. mdpi.com This binding mode helps to explain the observed inhibitory activity. mdpi.com

Similarly, for pyrimidine derivatives inhibiting AChE, molecular docking and molecular dynamics studies have confirmed their interaction with the enzymatic active site, often showing a dual binding mode where the molecule interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Emerging Research Directions and Future Prospects

Novel Synthetic Routes for Enhanced Sustainability

The development of sustainable synthetic methods is a cornerstone of modern chemistry, aiming to reduce environmental impact and improve efficiency. For 1-cyano-N-methylmethanesulfonamide and related compounds, research is moving beyond traditional synthetic pathways toward greener alternatives.

Current synthetic strategies for similar structures often involve multi-step processes. For instance, the synthesis of N-(1-cyano-1-methylethyl)-N-methylmethanesulfonamide has been achieved by reacting 2-methyl-2-(methylamino)propanenitrile (B1621716) with methanesulfonyl chloride in the presence of triethylamine. sci-hub.st While effective, this method utilizes chlorinated solvents and requires purification steps that can generate significant waste. sci-hub.st

Future research is anticipated to focus on the development of one-pot syntheses and the use of more environmentally friendly solvents and catalysts. Drawing inspiration from sustainable practices in related fields, novel routes for this compound could explore:

Catalyst-free reactions: The synthesis of certain heterocyclic compounds has been achieved in a catalyst-free manner, often in aqueous media. rsc.org Exploring similar conditions for the synthesis of this compound could significantly enhance its environmental profile.

Alternative cyano sources: Traditional methods for introducing a cyano group can involve highly toxic reagents like cyanogen (B1215507) bromide. cardiff.ac.uk Research into safer, less toxic cyano sources, such as trichloroacetonitrile, is a promising avenue for the sustainable synthesis of cyanamides and related structures. cardiff.ac.uk

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. While not yet reported for this compound, the application of biocatalysts in the synthesis of chiral alcohols and other fine chemicals demonstrates the potential of this approach.

Development of Advanced Analytical Techniques for Trace Analysis

As the applications of this compound and its derivatives expand, the need for sensitive and selective analytical methods for their detection at trace levels becomes increasingly critical. This is particularly important in fields such as environmental monitoring, and biological studies.

Currently, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most likely methods to be employed for the analysis of this compound, although specific methods have not been detailed in the literature. For related sulfonamides and other emerging contaminants, hyphenated techniques are at the forefront of trace analysis. numberanalytics.comresearchgate.net

Future advancements in the trace analysis of this compound are expected to involve:

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry coupled with chromatography offer superior mass accuracy and resolution, enabling the confident identification and quantification of the target analyte in complex matrices.

Advanced Sample Preparation: The development of novel solid-phase extraction (SPE) sorbents and microextraction techniques will be crucial for the effective pre-concentration and clean-up of samples prior to instrumental analysis, thereby improving detection limits and reducing matrix effects.

Electrochemical Sensors: The fabrication of electrochemical sensors based on modified electrodes presents a promising approach for the rapid and cost-effective detection of various organic molecules. mdpi.com Designing a sensor with high selectivity for the cyano or sulfonamide functional groups of this compound could enable real-time monitoring in various applications.

Table 1: Potential Advanced Analytical Techniques for this compound

| Technique | Principle | Potential Advantages for this compound Analysis |

| LC-HRMS | Liquid chromatography separation coupled with high-resolution mass spectrometry. | High selectivity and sensitivity for complex matrices like biological fluids and environmental samples. |

| GC-HRMS | Gas chromatography separation coupled with high-resolution mass spectrometry. | Suitable for volatile derivatives of the compound, offering high resolution and mass accuracy. |

| SPE-LC-MS/MS | Solid-phase extraction for sample clean-up and pre-concentration followed by tandem mass spectrometry. | Enables ultra-trace level detection by removing interferences and concentrating the analyte. |

| Electrochemical Sensors | Measurement of the current or potential change resulting from the electrochemical reaction of the analyte at a modified electrode surface. | Potential for rapid, portable, and low-cost in-situ analysis. |

Rational Design of New Derivatives with Tuned Reactivity or Biological Activity

The structural scaffold of this compound provides a versatile platform for the rational design of new derivatives with tailored properties. By systematically modifying its structure, it is possible to fine-tune its reactivity for specific chemical transformations or to enhance its biological activity for potential therapeutic applications.

The sulfonamide group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial, and anticancer agents. The cyano group can also play a significant role in modulating the electronic properties and biological interactions of a molecule. nih.gov

The rational design of new derivatives of this compound could explore several strategies:

Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be applied to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound. zu.ac.ae For example, replacing the methyl group with other alkyl or aryl substituents could alter lipophilicity and target binding.

Introduction of Additional Pharmacophores: Incorporating other biologically active moieties into the this compound framework could lead to hybrid molecules with novel or enhanced therapeutic effects. For instance, derivatives of N-(1H-indol-5-yl)methanesulfonamide have been investigated for their potential in treating migraines. iosrjournals.org

Structural Modification for Targeted Reactivity: The reactivity of the molecule can be tuned by introducing electron-donating or electron-withdrawing groups. This can be particularly useful in designing probes for specific biological targets or in developing new building blocks for organic synthesis. The synthesis of spiro compounds from N-(1-cyanocycloalkyl)-N-methylmethanesulfonamides demonstrates how the core structure can be utilized in complex chemical syntheses.

Table 2: Examples of Rationally Designed Sulfonamide Derivatives and Their Activities

| Derivative Class | Structural Modification | Reported Biological Activity |

| Indole (B1671886) Sulfonamides | Incorporation of an indole ring. | Antimigraine, Antiasthmatic. iosrjournals.org |

| Pyrimidine (B1678525) Sulfonamides | Integration of a pyrimidine ring. | Potential as therapeutic agents in oncology or infectious diseases. cymitquimica.com |

| Thiazole (B1198619) Sulfonamides | Addition of a thiazole moiety. | Anticancer and radiosensitizing activities. |

Exploration of Unconventional Applications

Beyond the more traditional applications in medicinal chemistry, the unique properties of this compound and its derivatives open up possibilities for their use in unconventional areas.

One such area is in the field of neurodegenerative diseases. Research has shown that certain sulfonamide compounds can act as modulators of amyloid β protein production, a key pathological hallmark of Alzheimer's disease. google.com This suggests a potential, yet largely unexplored, therapeutic avenue for derivatives of this compound.

Another unconventional application lies in materials science. The ability of related compounds to participate in cyclization reactions to form spirocyclic structures suggests their potential use as building blocks for the synthesis of novel polymers or functional materials with unique three-dimensional architectures. researchgate.net The cyano group can also be a useful handle for further functionalization or for influencing the electronic properties of materials.

Future research in this domain could focus on:

Development of Probes for Chemical Biology: Designing derivatives that can selectively bind to and report on the activity of specific enzymes or receptors.

Synthesis of Functional Polymers: Utilizing the reactivity of the cyano and sulfonamide groups to create polymers with tailored thermal, optical, or electronic properties.

Coordination Chemistry: Exploring the ability of the nitrogen and oxygen atoms in the sulfonamide group and the nitrogen of the cyano group to coordinate with metal ions, potentially leading to new catalysts or sensor materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-cyano-N-methylmethanesulfonamide, and how can reaction conditions be optimized for yield?

- Answer : The synthesis of sulfonamide derivatives typically involves sulfonylation of amines followed by functional group introduction. For this compound, key steps include:

- Sulfonamide Formation : Reacting methanesulfonyl chloride with methylamine under controlled pH (8–9) to form N-methylmethanesulfonamide .

- Cyano Group Introduction : Use cyanating agents (e.g., KCN or CuCN) in polar aprotic solvents (e.g., DMF) at 60–80°C. Solvent choice impacts regioselectivity; DMF enhances nucleophilic substitution efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict anhydrous conditions and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Answer : Multimodal characterization is essential:

- Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide backbone (δ 2.8–3.2 ppm for methyl groups) and cyano integration. IR spectroscopy validates C≡N stretching (~2200 cm⁻¹) .

- Chromatography : HPLC-MS/MS with reverse-phase C18 columns (acetonitrile/water mobile phase) quantifies purity (>95%) and detects trace impurities .

- Elemental Analysis : Confirms stoichiometry (C, H, N, S) within ±0.3% theoretical values .

Q. What safety protocols should be followed given limited toxicological data for this compound?

- Answer : Adopt precautionary measures for sulfonamides and cyanides:

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; store at 2–8°C in airtight containers .

- Emergency Response : For skin contact, wash with 10% NaHCO₃ solution. Inhalation requires immediate fresh air and medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in sulfonamide derivatives like this compound?

- Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at −20°C to 80°C .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign quaternary carbons adjacent to the cyano group .

Q. How do solvent polarity and temperature influence the regioselectivity of cyano group introduction in sulfonamide synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, favoring cyano substitution at the sulfonamide nitrogen. Kinetic studies show:

- DMF : Increases reaction rate (k = 0.15 min⁻¹ at 70°C) but may promote side reactions (e.g., hydrolysis) above 80°C .

- Low-Temperature Optimization : Reactions at 50°C in THF reduce byproduct formation (e.g., thiocyanate derivatives) while maintaining >70% yield .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Answer : Prioritize models based on sulfonamide bioactivity:

- Antimicrobial Assays : Broth microdilution (MIC) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (S. aureus ATCC 29213) strains .

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO₂ hydration assays. IC₅₀ values <1 µM suggest therapeutic potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ comparison to cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.